3-Aminobenzyl alcohol
Overview
Description
3-Aminobenzyl alcohol, also known as benzenemethanol, 3-amino-, is an organic compound with the molecular formula C7H9NO. It is a derivative of benzyl alcohol where an amino group is substituted at the meta position of the benzene ring. This compound is known for its applications in various fields including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
3-Aminobenzyl alcohol is a small organic compound with the molecular formula C7H9NO It’s known to be used as a reagent in the synthesis of various compounds .
Mode of Action
It’s primarily used as a reagent in chemical synthesis . For instance, it’s used in the synthesis of quinone analogs as dynamin GTPase inhibitors . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
It’s known to be involved in the synthesis of quinone analogs and pyrrolo[2,1-f][1,2,4]triazines, which are novel hedgehog signaling pathway inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its role in the synthesis of other compounds. For instance, when used in the synthesis of quinone analogs, it contributes to the inhibitory effects on dynamin GTPase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 92-95 °C , suggesting that it’s stable under normal room temperature but can change state under high heat.
Biochemical Analysis
Biochemical Properties
3-Aminobenzyl alcohol plays a role in the synthesis of quinone analogs as dynamin GTPase inhibitors .
Cellular Effects
It is known to be used in the synthesis of compounds that can influence cell function
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other compounds through biochemical reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzyl alcohol can be synthesized through several methods:
Reduction of 3-nitrobenzyl alcohol: This method involves the reduction of 3-nitrobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution.
Reduction of 3-nitrobenzaldehyde: Another method involves the reduction of 3-nitrobenzaldehyde using zinc and hydrochloric acid.
Reduction of anthranilic acid: This method uses lithium aluminum hydride to reduce anthranilic acid to this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of 3-nitrobenzyl alcohol or 3-nitrobenzaldehyde using catalytic hydrogenation processes. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
3-Aminobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed:
Oxidation: 3-Aminobenzaldehyde.
Reduction: 3-Aminobenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Aminobenzyl alcohol has several applications in scientific research:
Comparison with Similar Compounds
4-Aminobenzyl alcohol: Similar in structure but with the amino group at the para position.
2-Aminobenzyl alcohol: Similar in structure but with the amino group at the ortho position.
Benzyl alcohol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Aminobenzyl alcohol is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. The meta position of the amino group allows for specific interactions and reactions that are not possible with the ortho or para isomers .
Properties
IUPAC Name |
(3-aminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZQOQNSUZLSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172076 | |
Record name | Benzenemethanol, 3-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-77-6 | |
Record name | 3-Aminobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1877-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Aminobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 3-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-AMINOBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN96ABQ0SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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